![molecular formula C13H17NO2 B7546461 1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one is a chemical compound that has been used in scientific research for various purposes. This compound is also known as Fura-2, which is a fluorescent probe used to measure the concentration of calcium ions in cells. The synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations of using this compound in lab experiments will be discussed in
Mecanismo De Acción
The mechanism of action of 1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one involves the binding of the compound to calcium ions in cells. The compound fluoresces when it binds to calcium ions, allowing researchers to measure the concentration of calcium ions in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one include its ability to measure the concentration of calcium ions in cells. This compound has been used to investigate the role of calcium ions in various cellular processes, including muscle contraction, neurotransmitter release, and cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one in lab experiments include its ability to measure the concentration of calcium ions in cells with high sensitivity and specificity. This compound is also relatively easy to use and does not require complex equipment. The limitations of using this compound include its potential toxicity to cells and its limited ability to measure calcium ions in certain cellular compartments.
Direcciones Futuras
There are many future directions for research involving 1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one. One potential direction is to investigate the role of calcium ions in cancer cells using this compound. Another potential direction is to develop new fluorescent probes based on the structure of 1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one to measure other cellular processes. Additionally, further research could be done to optimize the synthesis method for this compound and to investigate its potential applications in drug discovery.
In conclusion, 1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one is a chemical compound that has been used in scientific research to measure the concentration of calcium ions in cells. This compound has many potential applications in various areas of research, including cancer research and drug discovery. While there are limitations to using this compound, its advantages make it a valuable tool for investigating the role of calcium ions in cellular processes. Future research will undoubtedly uncover new applications for this compound and its derivatives.
Métodos De Síntesis
The synthesis of 1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one involves the reaction of 2-furylamine with 2-bromo-1-phenylethanone followed by the reaction with 1,6-dibromohexane. The resulting product is then subjected to a Heck coupling reaction with acrolein to produce the final product.
Aplicaciones Científicas De Investigación
1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one has been widely used in scientific research as a fluorescent probe to measure the concentration of calcium ions in cells. This compound has been used in various studies to investigate the role of calcium ions in cellular processes such as muscle contraction, neurotransmitter release, and cell signaling.
Propiedades
IUPAC Name |
1-[2-(furan-2-yl)azepan-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-13(15)14-9-5-3-4-7-11(14)12-8-6-10-16-12/h2,6,8,10-11H,1,3-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRJNVYRGZQIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCCC1C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

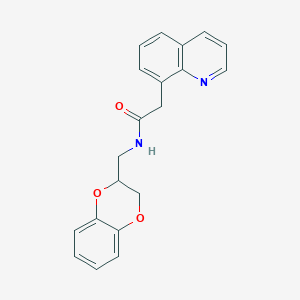
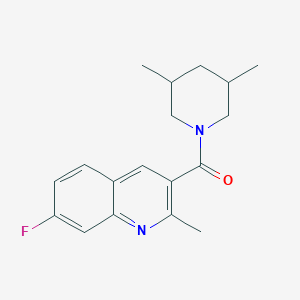
![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)
![2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)
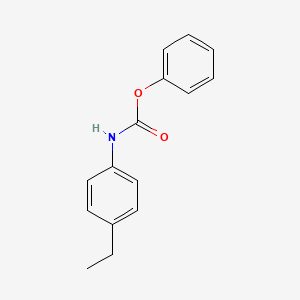
![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)
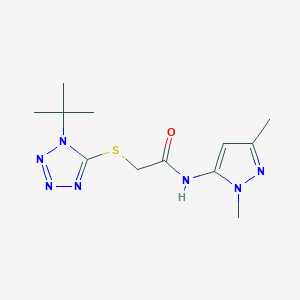
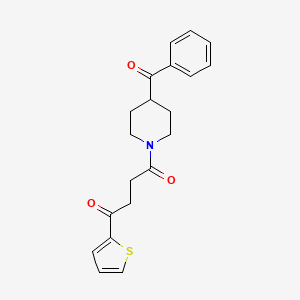
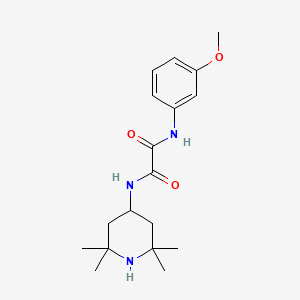
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B7546457.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)